molecular formula C17H23NO4 B6332017 Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate CAS No. 1823237-20-2

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate

Cat. No. B6332017
CAS RN: 1823237-20-2
M. Wt: 305.4 g/mol
InChI Key: OTTVPCSBVAVACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate is a chemical compound with the molecular formula C17H23NO4 . It is available for download and can be imported to most of the chemistry software for further analysis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CN(C1CCC2(CC1)OCCO2)C(=O)OCc3ccccc3 . The InChI representation is: InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.37 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has been used in a variety of scientific research studies, including biochemical and physiological research. This compound has been used as a substrate for various enzymes, such as the enzyme acetylcholinesterase, and has been found to inhibit the enzyme’s activity. This compound has also been used to study the effects of various drugs on the enzyme’s activity. This compound has also been used in the study of the effects of various drugs on the central nervous system, as well as the study of the effects of various drugs on the cardiovascular system.

Mechanism of Action

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound binds to the active site of the enzyme and prevents the enzyme from breaking down acetylcholine, thus leading to an increase in the amount of acetylcholine in the brain. This increase in acetylcholine can lead to various physiological effects, such as increased alertness and improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to increase the amount of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. This compound has also been found to increase the amount of dopamine in the brain, which can lead to increased motivation and improved mood. This compound has also been found to increase the amount of serotonin in the brain, which can lead to improved sleep and reduced anxiety.

Advantages and Limitations for Lab Experiments

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has a number of advantages and limitations for use in laboratory experiments. This compound is a relatively stable compound and can be stored for long periods of time without significant degradation. This compound is also relatively easy to synthesize and can be synthesized in large quantities. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of possible future directions for Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate. This compound could be used to study the effects of various drugs on the central nervous system and the cardiovascular system. This compound could also be used to study the effects of various drugs on the enzyme acetylcholinesterase and its activity. This compound could also be used to study the effects of various drugs on the brain and its function. This compound could also be used to study the effects of various drugs on the body and its metabolism. Finally, this compound could also be used to develop new drugs and treatments for various diseases and disorders.

Synthesis Methods

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate is synthesized using a two-step reaction involving the reaction of 8-bromo-1,4-dioxaspiro[4.5]decane with benzylchloromethane, followed by the reaction of the resultant product with methylcarbamate. The first step of the reaction involves the nucleophilic substitution of the 8-bromo-1,4-dioxaspiro[4.5]decane with benzylchloromethane, which results in the formation of the 1,4-dioxaspiro[4.5]decane-8-ylbenzylchloride. The second step of the reaction involves the reaction of the 1,4-dioxaspiro[4.5]decane-8-ylbenzylchloride with methylcarbamate, which results in the formation of this compound.

Safety and Hazards

While specific safety and hazard information for Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate was not found in the web search results, it’s always important to handle chemical compounds with care and refer to the Material Safety Data Sheet (MSDS) for proper handling procedures .

properties

IUPAC Name

benzyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTVPCSBVAVACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(CC1)OCCO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.